molecular formula C18H13O4P B008365 6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide CAS No. 99208-50-1

6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide

Cat. No.: B008365
CAS No.: 99208-50-1
M. Wt: 324.3 g/mol
InChI Key: KMRIWYPVRWEWRG-UHFFFAOYSA-N
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Description

6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide is a chemical compound known for its unique structure and properties It is a derivative of dibenzo[c,e][1,2]oxaphosphinine and contains two hydroxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide typically involves the reaction of dibenzo[c,e][1,2]oxaphosphinine with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives.

Scientific Research Applications

6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide involves its interaction with specific molecular targets and pathways. The hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide is unique due to the presence of two hydroxy groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The hydroxy groups enhance its reactivity and potential for forming hydrogen bonds, which can be crucial in biological interactions and material science applications .

Properties

IUPAC Name

2-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13O4P/c19-12-9-10-15(20)18(11-12)23(21)17-8-4-2-6-14(17)13-5-1-3-7-16(13)22-23/h1-11,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRIWYPVRWEWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)C4=C(C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548353
Record name 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphorin-6-yl)-1,4-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99208-50-1
Record name 2-(6-Oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99208-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphorin-6-yl)-1,4-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenantbrene-10-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-(2, 5-Dihydroxyphenyl)-6H-dibenz [c, e] [1, 2] oxaphosphorine-6-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
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6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
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6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
Reactant of Route 4
6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
Reactant of Route 5
6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
Reactant of Route 6
6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide
Customer
Q & A

Q1: What makes 10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenantbrene-10-oxide effective as a flame retardant?

A: This compound, often used in conjunction with silicon-containing molecules, exhibits a synergistic effect in enhancing flame retardancy. Research shows that it contributes to the formation of a dense and compact carbon layer during combustion. [] This char layer acts as a barrier, effectively inhibiting further burning and reducing the material's flammability. [] Additionally, the presence of phosphorus-containing radicals (·PO2) in the gas phase during pyrolysis contributes to a quenching effect, further hindering the combustion process. []

Q2: How does the incorporation of 10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenantbrene-10-oxide impact the thermal stability of materials like polyurethane (PU)?

A: Studies demonstrate a significant improvement in the thermal stability of PU when this compound is incorporated. [] The addition leads to a notable decrease in the maximum degradation rate and a substantial increase in the integral procedural decomposition temperature (IPDT). [] For instance, the IPDT of PU increased from 348 to 488 °C with the inclusion of this flame retardant. [] This improvement is attributed to the formation of a more thermally stable char layer during combustion. []

Q3: What are the advantages of using a hyperbranched nitrogen–phosphorus–silicon (HBNPSi) flame retardant, incorporating 10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenantbrene-10-oxide, in materials like polyurethane?

A: HBNPSi flame retardants offer several advantages, including enhanced compatibility with the polymer matrix, improved flame retardancy, and reduced environmental impact. [] These benefits are attributed to the synergistic effects of nitrogen, phosphorus, and silicon working together to create a robust char layer during combustion, effectively hindering flame propagation. []

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